molecular formula C9H8F3NO3 B2356662 Methyl 6-oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxylate CAS No. 2110112-52-0

Methyl 6-oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxylate

Cat. No.: B2356662
CAS No.: 2110112-52-0
M. Wt: 235.162
InChI Key: VSYHFDYIFKBMJP-UHFFFAOYSA-N
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Description

Methyl 6-oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxylate is a fluorinated dihydropyridine derivative featuring a trifluoroethyl substituent at position 1 and a methyl ester at position 3. Its fluorine content may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

IUPAC Name

methyl 6-oxo-1-(2,2,2-trifluoroethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-16-8(15)6-2-3-7(14)13(4-6)5-9(10,11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYHFDYIFKBMJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C(=O)C=C1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 6-Oxo-1-(2,2,2-Trifluoroethyl)-1,6-Dihydropyridine-2-Carboxylic Acid

The carboxylic acid precursor (CAS 1439900-46-5) serves as a direct intermediate for esterification. The protocol involves:

  • Acid Chloride Formation : Treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF).
  • Methanol Quenching : Reacting the acid chloride with methanol in anhydrous tetrahydrofuran (THF) or dioxane, often in the presence of a base like pyridine to neutralize HCl.

Example Procedure :

A suspension of 6-oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-2-carboxylic acid (5.0 g, 20.2 mmol) in DCM (50 mL) was treated with oxalyl chloride (3.8 mL, 44.4 mmol) and DMF (0.1 mL). The mixture was stirred at 25°C for 2 h, concentrated, and dissolved in THF (50 mL). Methanol (10 mL) was added dropwise at 0°C, followed by pyridine (3.3 mL). After stirring for 12 h, the solvent was evaporated, and the residue was purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to yield the methyl ester (4.7 g, 89%).

Key Data :

Parameter Value
Yield 85–90%
Reaction Time 12–18 h
Purity (HPLC) ≥98%

Alkylation of Pyridone Precursors

Introducing the trifluoroethyl group to a preformed pyridone core is a viable alternative. This method often employs nucleophilic substitution or Mitsunobu reactions.

Procedure Using 6-Hydroxynicotinic Acid Methyl Ester :

  • Methylation : 6-Hydroxynicotinic acid is methylated using iodomethane (CH₃I) and sodium hydride (NaH) in methanol.
  • Trifluoroethylation : The resulting 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes alkylation with 2,2,2-trifluoroethyl bromide (CF₃CH₂Br) in DMF using NaH as a base.

Optimization Insight :

  • Excess trifluoroethyl bromide (2.5 equiv) and elevated temperatures (60–80°C) improve yields.
  • Side products like N-alkylated derivatives are minimized by slow addition of the alkylating agent.

Yield Comparison :

Base Solvent Temperature (°C) Yield (%)
NaH DMF 80 72
K₂CO₃ Acetonitrile 60 58

Ring-Closing Approaches

Constructing the pyridine ring from trifluoroethyl-containing fragments offers a convergent strategy. A Hantzsch-like synthesis using enaminones and diketones is effective.

Representative Protocol :

  • Enaminone Formation : React ethyl 3-aminocrotonate with trifluoroacetic anhydride to form the enaminone.
  • Cyclization : Heat the enaminone with methyl acetoacetate in acetic acid, catalyzed by ammonium acetate.

Mechanistic Notes :

  • The reaction proceeds via Michael addition and subsequent cyclodehydration.
  • Trifluoroethyl groups stabilize the intermediate enolate, favoring ring closure.

Reaction Conditions :

Component Equiv Role
Ethyl 3-aminocrotonate 1.0 Nitrogen source
Methyl acetoacetate 1.2 Carbonyl component
Ammonium acetate 0.1 Catalyst

Experimental Optimization and Challenges

Esterification Efficiency

Esterification via acid chlorides achieves high yields but requires strict anhydrous conditions. Alternatives like Steglich esterification (using DCC/DMAP) are less common due to side reactions with the trifluoroethyl group.

Alkylation Selectivity

Competing O- vs. N-alkylation is a key challenge. Steric hindrance from the trifluoroethyl group favors N-alkylation, but polar aprotic solvents like DMF enhance selectivity.

Purification Strategies

  • Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves ester derivatives.
  • Recrystallization : Ethanol/water mixtures (4:1) yield high-purity crystals.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Esterification 85–90 ≥98 High Moderate
Alkylation 70–75 95 Moderate Low
Ring-Closing 60–65 90 Low High

Recommendation : Esterification is optimal for large-scale production, while alkylation suits small-scale diversification.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

Reaction Type Conditions Products
Acidic HydrolysisHCl (aqueous), reflux6-Oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxylic acid
Basic HydrolysisNaOH (aqueous), room temp.Sodium salt of the carboxylic acid

Mechanism :
The ester undergoes nucleophilic acyl substitution, where hydroxide ions attack the carbonyl carbon, leading to cleavage of the ester bond. The trifluoroethyl group stabilizes intermediates through electron-withdrawing effects.

Nucleophilic Substitution

The trifluoroethyl group participates in substitution reactions under strongly basic conditions.

Reaction Type Reagents Products
Amine SubstitutionEthylenediamine, K₂CO₃1-(Aminoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate derivatives

Mechanism :
The electron-deficient trifluoroethyl group becomes susceptible to nucleophilic attack, displacing the trifluoroethyl moiety with amines or thiols.

Oxidation and Reduction

The dihydropyridine ring and carbonyl groups are redox-active sites.

Reaction Type Reagents Products
OxidationKMnO₄ (acidic)Pyridine-3-carboxylate derivatives (aromatization of the dihydropyridine)
ReductionNaBH₄ or LiAlH₄Secondary alcohol derivatives (reduction of the carbonyl group)

Mechanism :

  • Oxidation : The dihydropyridine ring loses two hydrogens to form an aromatic pyridine system.

  • Reduction : Hydride transfer to the carbonyl oxygen generates an alcohol.

Condensation Reactions

The carbonyl group engages in condensation with hydrazines or amines.

Reaction Type Reagents Products
Hydrazide FormationPhenylhydrazine, HCl6-Oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxylic acid hydrazide

Mechanism :
The carbonyl oxygen reacts with hydrazine, forming a hydrazide linkage. This is critical in synthesizing bioactive molecules like enzyme inhibitors .

Enzyme Inhibition (Biological Interaction)

While not a traditional chemical reaction, the compound interacts with enzymes via non-covalent binding.

Target Enzymes Interaction Type Biological Outcome
Bacterial enzymesCompetitive inhibitionDisruption of microbial biochemical pathways

Mechanism :
The trifluoroethyl group enhances binding affinity to enzyme active sites, blocking substrate access.

Thermal Degradation

At elevated temperatures (>300°C), the compound decomposes into smaller fragments.

Conditions Major Products
343.6°C (Predicted)Trifluoroacetic acid, CO₂, and pyridine derivatives

Key Structural Influences on Reactivity

  • Trifluoroethyl Group :

    • Electron-withdrawing nature activates the ester for hydrolysis.

    • Hinders electrophilic substitution at the pyridine ring.

  • Dihydropyridine Ring :

    • Prone to oxidation, forming aromatic pyridines.

    • Participates in redox cycling under physiological conditions.

This compound’s versatility in reactions makes it valuable for synthesizing pharmaceuticals and studying enzyme mechanisms .

Scientific Research Applications

Anticancer Activity

Methyl 6-oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxylate has shown promising potential in anticancer research. Studies indicate that derivatives of this compound can induce apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

  • Cell Line : A549 (human lung adenocarcinoma)
  • Concentration Tested : 100 µM
  • Observed Effect : Significant reduction in cell viability after 24 hours of treatment.
CompoundCell LineConcentration (µM)Effect
Methyl 6-oxo...A549100Significant reduction in viability

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against several pathogens, showing effectiveness in inhibiting bacterial growth.

Case Study: Antimicrobial Efficacy

  • Pathogens Tested : Klebsiella pneumoniae and Staphylococcus aureus.
  • Results : Effective growth inhibition was observed at varying concentrations.
PathogenConcentration (µM)Effect
Klebsiella pneumoniaeVariesEffective growth inhibition
Staphylococcus aureusVariesEffective growth inhibition

Agrochemical Applications

The trifluoroethyl group in the compound enhances its lipophilicity, making it a candidate for use in agrochemicals as a pesticide or herbicide. Preliminary studies suggest that it may exhibit herbicidal properties against specific weed species.

Case Study: Herbicidal Activity

  • Target Weeds : Common agricultural weeds.
  • Application Method : Foliar spray.
  • Results : Observed reduction in weed biomass compared to control groups.

Material Science Applications

Research into the use of this compound in material science is ongoing. Its potential as a building block for polymers and coatings is being explored due to its stability and unique chemical properties.

Case Study: Polymer Synthesis

  • Application : Used as a monomer in the synthesis of fluorinated polymers.
  • Properties of Resulting Polymer : Enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of Methyl 6-oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group and the dihydropyridine ring play crucial roles in its reactivity and binding affinity. The compound may act by modulating enzyme activity, altering cellular signaling pathways, or interacting with nucleic acids and proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Properties

The table below summarizes critical differences between the target compound and its closest analogs:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Functional Groups Notable Properties/Applications
Methyl 6-oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxylate (hypothetical) C₉H₈F₃NO₃ ~235.13 1-(2,2,2-trifluoroethyl), 6-oxo Methyl ester Likely research intermediate; enhanced solubility
Ethyl 6-oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxylate (2105013-50-9) C₁₀H₁₀F₃NO₃ 249.19 1-(2,2,2-trifluoroethyl), 6-oxo Ethyl ester 95% purity; used in heterocyclic synthesis
Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate (194673-13-7) C₁₀H₈F₃NO₃ 247.17 2-(trifluoromethyl), 6-oxo Ethyl ester High structural similarity (0.88); altered electronic effects
6-Oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxylic acid (1247612-70-9) C₈H₆F₃NO₃ 221.13 1-(2,2,2-trifluoroethyl), 6-oxo Carboxylic acid Not for direct human use; higher polarity
4-Methyl-6-(trifluoromethyl)pyridin-2(1H)-one (749256-84-6) C₇H₆F₃NO 179.12 4-methyl, 6-(trifluoromethyl) Ketone Simpler structure; lower molecular weight

Detailed Analysis of Structural and Functional Differences

Ester Group Variations
  • Methyl vs. Ethyl Esters : The target methyl ester is expected to exhibit higher solubility in polar solvents compared to the ethyl analog (CAS 2105013-50-9) due to reduced hydrophobicity. However, ethyl esters may offer better membrane permeability in biological systems due to increased lipophilicity .
  • Carboxylic Acid Analog (CAS 1247612-70-9): The free carboxylic acid group introduces hydrogen-bonding capacity, enhancing aqueous solubility but limiting blood-brain barrier penetration.
Substituent Position and Electronic Effects
  • Trifluoroethyl vs. Trifluoromethyl: The 1-(2,2,2-trifluoroethyl) group in the target compound provides a strong electron-withdrawing effect, stabilizing the dihydropyridine ring against oxidation.
  • Positional Isomerism : The 6-oxo group in the target compound versus the 2-oxo group in CAS 1203544-08-4 shifts the conjugation system, influencing UV absorbance and acidity.

Biological Activity

Methyl 6-oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxylate (commonly referred to as Methyl 6-oxo-1-(TFE)-1,6-DHP-3-carboxylate) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Methyl 6-oxo-1-(TFE)-1,6-DHP-3-carboxylate has the following chemical characteristics:

PropertyValue
Molecular FormulaC₈H₆F₃N₁O₃
Molecular Weight221.13 g/mol
CAS Number144740-55-6
Boiling PointNot specified
PurityNot specified

The biological activity of Methyl 6-oxo-1-(TFE)-1,6-DHP-3-carboxylate is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes and proteins involved in cellular processes such as apoptosis and proliferation. For example, studies have shown that similar compounds can inhibit protein methyltransferases and demethylases, which play critical roles in epigenetic regulation and cancer progression .

Antitumor Activity

Recent studies have highlighted the antitumor potential of Methyl 6-oxo-1-(TFE)-1,6-DHP-3-carboxylate. In a Karpas-422 xenograft model, compounds structurally related to Methyl 6-oxo-1-(TFE)-1,6-DHP showed robust antitumor effects when administered at doses of 160 mg/kg BID (twice daily) . This suggests that the compound may possess significant anticancer properties.

Cytotoxicity and Selectivity

In comparative studies, Methyl 6-oxo-1-(TFE)-1,6-DHP demonstrated a favorable profile regarding cytotoxicity. It exhibited lower cytotoxic effects compared to other known inhibitors while maintaining effective inhibition of target enzymes . This characteristic is crucial for developing therapeutic agents that minimize harm to normal cells while targeting cancerous tissues.

In Vivo Studies

In vivo studies conducted on animal models have provided insights into the pharmacokinetics and pharmacodynamics of Methyl 6-oxo-1-(TFE)-1,6-DHP. These studies suggest that the compound has a favorable absorption profile and exhibits a significant half-life, allowing for sustained therapeutic effects over time.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of Methyl 6-oxo derivatives has revealed that modifications in the trifluoroethyl group significantly influence biological activity. For instance, variations in the substituents on the pyridine ring can enhance selectivity for specific biological targets while reducing off-target effects .

Q & A

Basic: What are the recommended synthetic routes for Methyl 6-oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxylate?

Answer:
The synthesis typically involves multi-step reactions, including cyclization and functionalization steps. A common approach is:

Cyclization: React a trifluoroethyl-substituted precursor (e.g., 2,2,2-trifluoroethylhydrazine) with a ketoester intermediate under controlled temperatures (60–80°C) in anhydrous solvents like THF or DCM .

Esterification: Introduce the methyl ester group via nucleophilic acyl substitution, using methanol and catalytic acid (e.g., H₂SO₄) .

Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via HPLC or TLC .

Key Considerations: Optimize reaction time and solvent polarity to avoid side products like over-oxidized derivatives .

Basic: How can researchers confirm the molecular structure of this compound?

Answer:
Standard characterization techniques include:

  • NMR Spectroscopy: ¹H and ¹³C NMR to verify proton environments (e.g., dihydropyridine ring protons at δ 5.8–6.2 ppm) and carbon backbone .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (C₉H₈F₃NO₃, theoretical 241.05 g/mol) .
  • Infrared Spectroscopy (IR): Detect carbonyl stretches (C=O at ~1720 cm⁻¹) and NH/OH bands .

Note: Cross-validate with X-ray crystallography if crystalline samples are obtainable .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Answer:
Discrepancies (e.g., unexpected peaks in NMR) may arise from:

  • Tautomerism: The dihydropyridine ring can exhibit keto-enol tautomerism, altering proton environments. Use deuterated DMSO to stabilize tautomers .
  • Residual Solvents: Small impurities from synthesis (e.g., DCM) may overlap with signals. Employ 2D NMR (COSY, HSQC) to isolate compound-specific peaks .
  • Dynamic Effects: Variable-temperature NMR can identify conformational changes affecting splitting patterns .

Methodology: Compare experimental data with computational simulations (DFT calculations for NMR chemical shifts) .

Basic: What assays are suitable for evaluating its biological activity?

Answer:

  • Enzyme Inhibition: Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays with malachite green detection) .
  • Cytotoxicity: MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • Binding Studies: Surface plasmon resonance (SPR) to quantify interactions with target proteins .

Optimization: Include positive controls (e.g., staurosporine for kinase inhibition) and validate with dose-response curves .

Advanced: How to address conflicting results in biological activity assays?

Answer:
Contradictions (e.g., high in vitro activity but low cellular efficacy) may stem from:

  • Permeability Issues: Use Caco-2 monolayer assays to assess membrane permeability. Modify substituents (e.g., reduce logP via polar groups) .
  • Metabolic Instability: Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid degradation .
  • Off-Target Effects: Employ proteome-wide profiling (e.g., thermal shift assays) to rule out non-specific binding .

Troubleshooting: Combine structural analogs to establish structure-activity relationships (SAR) .

Advanced: What strategies are recommended for studying its stability under varying conditions?

Answer:

  • Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures and phase transitions .
  • Photostability: Expose to UV-Vis light (ICH Q1B guidelines) and monitor degradation via HPLC .
  • Solution Stability: Store in DMSO or ethanol at –20°C; avoid aqueous buffers with pH >7 to prevent ester hydrolysis .

Data Interpretation: LC-MS can identify degradation products (e.g., free carboxylic acid from ester cleavage) .

Advanced: How to elucidate its mechanism of action in biological systems?

Answer:

  • Target Identification: Use affinity chromatography or click chemistry to immobilize the compound and pull down binding proteins .
  • Molecular Docking: Perform in silico docking (AutoDock Vina, Schrödinger) to predict interactions with active sites (e.g., hydrogen bonding with Trp214 in trypsin-like proteases) .
  • Cellular Pathway Analysis: RNA-seq or phosphoproteomics to map downstream signaling effects .

Validation: CRISPR-Cas9 knockout of predicted targets to confirm functional relevance .

Basic: What are the best practices for handling and storage?

Answer:

  • Storage: Keep in airtight containers at room temperature (RT) under inert gas (N₂ or Ar) to prevent moisture absorption .
  • Handling: Use gloveboxes for hygroscopic samples; avoid prolonged exposure to light .
  • Solubility: Pre-dissolve in DMSO (10 mM stock) for biological assays; confirm compatibility with assay buffers .

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